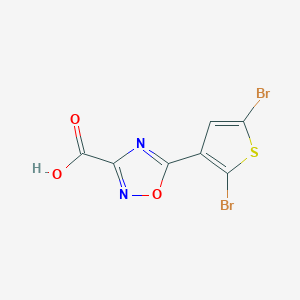
5-(2,5-Dibromothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,5-Dibromothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid: is a heterocyclic compound that features both a thiophene ring and an oxadiazole ring. The presence of bromine atoms on the thiophene ring and a carboxylic acid group on the oxadiazole ring makes this compound particularly interesting for various chemical applications. This compound is known for its potential use in organic electronics, pharmaceuticals, and as a building block in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,5-Dibromothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the following steps:
Bromination of Thiophene: The thiophene ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce bromine atoms at the 2 and 5 positions.
Formation of Oxadiazole Ring: The brominated thiophene is then reacted with a suitable nitrile oxide precursor to form the oxadiazole ring. This step often involves cyclization reactions under specific conditions.
Introduction of Carboxylic Acid Group:
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in the reactions are selected to maximize yield and purity while minimizing waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the carboxylic acid group, resulting in the formation of alcohols or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted thiophenes with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry:
Organic Electronics: The compound is used in the development of organic semiconductors and conductive polymers due to its electronic properties.
Catalysis: It serves as a ligand in various catalytic reactions, enhancing the efficiency and selectivity of the processes.
Biology:
Biological Probes: The compound can be used as a fluorescent probe in biological imaging and diagnostics.
Enzyme Inhibition:
Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry:
Material Science: It is used in the synthesis of advanced materials with specific electronic or mechanical properties.
Agriculture: The compound can be used in the development of agrochemicals for pest control.
Mecanismo De Acción
The mechanism of action of 5-(2,5-Dibromothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the oxadiazole ring play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The carboxylic acid group can also participate in hydrogen bonding, further stabilizing the interaction with the target.
Comparación Con Compuestos Similares
- 2,5-Dibromothiophene-3-carboxylic acid
- 3-(2,5-Dibromothiophen-3-yl)-1,2,4-oxadiazole
- 5-(2-Bromothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid
Comparison:
- Electronic Properties: The presence of two bromine atoms in 5-(2,5-Dibromothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid enhances its electron-withdrawing capabilities compared to similar compounds with fewer bromine atoms.
- Reactivity: The compound’s reactivity in substitution reactions is higher due to the presence of two bromine atoms, making it more versatile in synthetic applications.
- Applications: While similar compounds may share some applications, the unique combination of the thiophene and oxadiazole rings, along with the carboxylic acid group, makes this compound particularly valuable in organic electronics and drug development.
Propiedades
Fórmula molecular |
C7H2Br2N2O3S |
|---|---|
Peso molecular |
353.98 g/mol |
Nombre IUPAC |
5-(2,5-dibromothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C7H2Br2N2O3S/c8-3-1-2(4(9)15-3)6-10-5(7(12)13)11-14-6/h1H,(H,12,13) |
Clave InChI |
OEWVTYOCQNZPHO-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC(=C1C2=NC(=NO2)C(=O)O)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


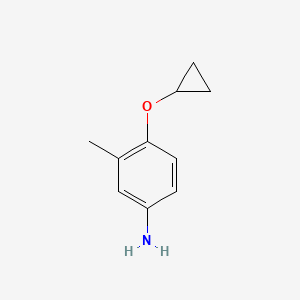
![6-Methoxy-7-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B15272660.png)
![4-Chloro-2-{[(1-hydroxy-2-methylpropan-2-yl)amino]methyl}phenol](/img/structure/B15272670.png)


amine](/img/structure/B15272678.png)
![tert-butyl N-[2-(7-oxabicyclo[4.1.0]heptan-1-yl)ethyl]carbamate](/img/structure/B15272684.png)
![N-[4-(methylsulfanyl)phenyl]thiolan-3-amine](/img/structure/B15272688.png)
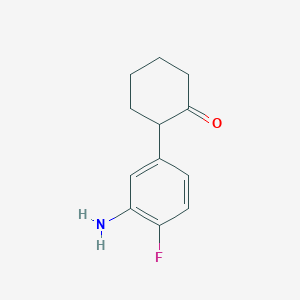
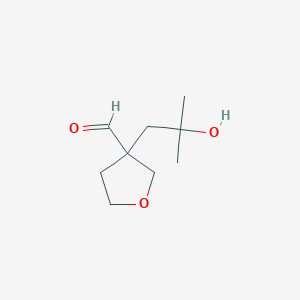
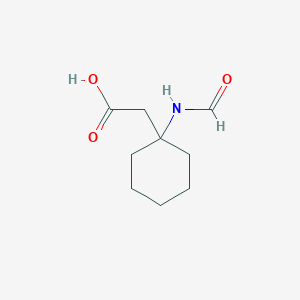
amine](/img/structure/B15272717.png)
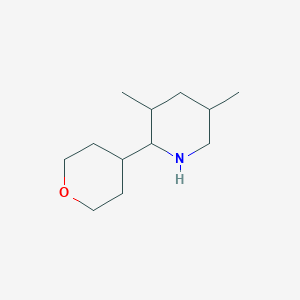
![2-Oxa-8-azaspiro[5.6]dodecane](/img/structure/B15272730.png)
